4'-Cyano-3,3-dimethylbutyrophenone
Overview
Description
4’-Cyano-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C13H15NO It is a derivative of butyrophenone, characterized by the presence of a cyano group (-CN) at the para position of the phenyl ring and two methyl groups attached to the butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-3,3-dimethylbutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutyrophenone and a suitable cyanating agent.
Cyanation Reaction: The key step involves the introduction of the cyano group to the phenyl ring. This can be achieved through a nucleophilic aromatic substitution reaction using a cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) to facilitate the substitution process.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired 4’-Cyano-3,3-dimethylbutyrophenone in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-Cyano-3,3-dimethylbutyrophenone may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-3,3-dimethylbutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4’-amino-3,3-dimethylbutyrophenone.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Cyano-3,3-dimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4’-Cyano-3,3-dimethylbutyrophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4’-Cyanoacetophenone: Similar structure but lacks the dimethyl groups on the butyrophenone backbone.
3,3-Dimethylbutyrophenone: Lacks the cyano group on the phenyl ring.
4’-Amino-3,3-dimethylbutyrophenone: The cyano group is replaced with an amino group.
Uniqueness
4’-Cyano-3,3-dimethylbutyrophenone is unique due to the presence of both the cyano group and the dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3,3-dimethylbutanoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)8-12(15)11-6-4-10(9-14)5-7-11/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXFSMSODVEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642379 | |
Record name | 4-(3,3-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-23-3 | |
Record name | 4-(3,3-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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